molecular formula C21H16N4O4S B3678417 3-nitro-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide

3-nitro-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide

Cat. No.: B3678417
M. Wt: 420.4 g/mol
InChI Key: DECWXYLFHMBUJC-UHFFFAOYSA-N
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Description

3-nitro-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes nitro, phenylcarbonyl, and carbamothioyl groups. Its unique chemical properties make it a subject of interest in research and industrial applications.

Properties

IUPAC Name

N-[(3-benzamidophenyl)carbamothioyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N4O4S/c26-19(14-6-2-1-3-7-14)22-16-9-5-10-17(13-16)23-21(30)24-20(27)15-8-4-11-18(12-15)25(28)29/h1-13H,(H,22,26)(H2,23,24,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECWXYLFHMBUJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=S)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the nitration of benzamide derivatives, followed by the introduction of phenylcarbonyl and carbamothioyl groups through a series of reactions involving reagents such as acyl chlorides and thiourea. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

3-nitro-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions using reducing agents like hydrogen gas or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamothioyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

3-nitro-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-nitro-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress. The phenylcarbonyl and carbamothioyl groups may interact with proteins or enzymes, modulating their activity. These interactions can lead to various biological effects, depending on the context of the study.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide
  • 3-nitro-N-(3-((3-nitrobenzoyl)amino)phenyl)benzamide
  • 4-ethoxy-3-nitro-N-{3-[(phenylcarbonyl)amino]phenyl}benzamide

Uniqueness

3-nitro-N-({3-[(phenylcarbonyl)amino]phenyl}carbamothioyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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